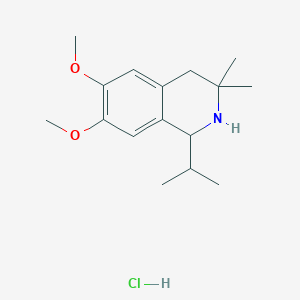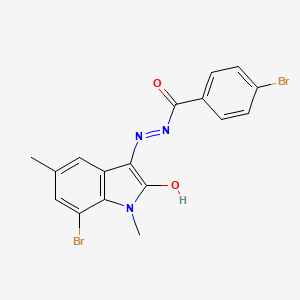![molecular formula C18H27ClN2O6 B5979513 1-[2-[2-(4-Chloro-2-methylphenoxy)ethoxy]ethyl]-4-methylpiperazine;oxalic acid](/img/structure/B5979513.png)
1-[2-[2-(4-Chloro-2-methylphenoxy)ethoxy]ethyl]-4-methylpiperazine;oxalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-[2-(4-Chloro-2-methylphenoxy)ethoxy]ethyl]-4-methylpiperazine;oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a chloro-methylphenoxy group and an ethoxyethyl chain. The presence of oxalic acid further enhances its chemical properties, making it a versatile compound for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-[2-(4-Chloro-2-methylphenoxy)ethoxy]ethyl]-4-methylpiperazine typically involves multiple steps. One common method starts with the reaction of 4-chloro-2-methylphenol with ethylene oxide to form 2-(4-chloro-2-methylphenoxy)ethanol. This intermediate is then reacted with 1-(2-chloroethyl)-4-methylpiperazine under basic conditions to yield the desired compound. The final step involves the addition of oxalic acid to form the oxalate salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[2-[2-(4-Chloro-2-methylphenoxy)ethoxy]ethyl]-4-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The chloro group in the phenoxy ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming new substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
1-[2-[2-(4-Chloro-2-methylphenoxy)ethoxy]ethyl]-4-methylpiperazine;oxalic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for designing new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine: Explored for its potential therapeutic applications. Studies have shown that derivatives of this compound may have pharmacological effects, making it a subject of interest in medicinal chemistry.
Industry: Utilized in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of 1-[2-[2-(4-Chloro-2-methylphenoxy)ethoxy]ethyl]-4-methylpiperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the chloro-methylphenoxy group enhances its binding affinity, while the piperazine ring provides structural stability. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
1-[2-[2-(4-Chloro-2-methylphenoxy)ethoxy]ethyl]-4-methylpiperazine can be compared with similar compounds such as:
2-(4-Chloro-2-methylphenoxy)propionic acid: Shares the phenoxy structure but differs in the side chain, leading to different chemical and biological properties.
4-(4-Chloro-2-methylphenoxy)butyric acid: Another phenoxy derivative with a different side chain, used in herbicide formulations.
2-(4-Chloro-2-methylphenoxy)acetic acid: Similar structure but with an acetic acid moiety, commonly used as a herbicide.
The uniqueness of 1-[2-[2-(4-Chloro-2-methylphenoxy)ethoxy]ethyl]-4-methylpiperazine lies in its combination of the piperazine ring and the phenoxy group, providing a distinct set of chemical and biological properties.
Eigenschaften
IUPAC Name |
1-[2-[2-(4-chloro-2-methylphenoxy)ethoxy]ethyl]-4-methylpiperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25ClN2O2.C2H2O4/c1-14-13-15(17)3-4-16(14)21-12-11-20-10-9-19-7-5-18(2)6-8-19;3-1(4)2(5)6/h3-4,13H,5-12H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGOKIUMSGRZODC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCOCCN2CCN(CC2)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(2-{[1-(4-chlorophenyl)ethylidene]hydrazono}-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B5979439.png)
![1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)methanamine](/img/structure/B5979440.png)
![3-(4-fluorophenyl)-5-methyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5979443.png)

![N-(3-chloro-4-methoxyphenyl)-3-[1-(5-methoxy-2-furoyl)-3-piperidinyl]propanamide](/img/structure/B5979447.png)
![methyl 6-[(2,4-dinitrophenyl)hydrazono]-6-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)hexanoate](/img/structure/B5979448.png)
![2-(2-FLUOROPHENOXY)-N-[(3-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)PROPANAMIDE](/img/structure/B5979451.png)
![2-(4-ethylphenoxy)-N-{3-[(4-fluorobenzyl)sulfanyl]-1,2,4-thiadiazol-5-yl}acetamide](/img/structure/B5979453.png)
![1-[(8-Methyl-1,4-dioxaspiro[4.5]decan-3-yl)methyl]-1,2,4-triazole](/img/structure/B5979462.png)

![3-(4-fluorophenyl)-7-isopentyl-2-(methoxymethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5979474.png)
![N-(2,3-difluorophenyl)-5-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B5979476.png)
![(Z)-N-(1-benzyl-1,2,4-triazol-3-yl)-1H-benzo[cd]indol-2-imine](/img/structure/B5979484.png)
![2-[(E)-{2-[2,6-bis(dimethylamino)pyrimidin-4-yl]hydrazinylidene}methyl]-4-chlorophenol](/img/structure/B5979490.png)
